Melanin-concentrating hormone (MCH) is a hypothalamic neuropeptide involved in regulating food intake and mood. In rodents, MCH primarily exerts its effects through the MCH1 receptor [].
SNAP 94847 and its analogs are a novel series of compounds designed as antagonists for the MCH1 receptor []. These compounds are being investigated for their potential therapeutic benefits in treating mood disorders such as anxiety and depression [, ].
The synthesis of SNAP 94847 and its analogs involves a multi-step process, combining key fragments identified from high-throughput screening hits []. While the papers don't provide a detailed synthetic procedure, they highlight a "hybrid strategy" employing fragments from compounds like SNAP 7941 and chlorohaloperidol []. This suggests a combination of chemical reactions, likely involving amide bond formation and alkylation steps, to assemble the final target compounds.
SNAP 94847 and its analogs act as antagonists by binding to the MCH1 receptor and blocking the effects of MCH []. While the precise molecular mechanism of antagonism remains to be fully elucidated, it is likely that these compounds compete with MCH for binding to the receptor, preventing the activation of downstream signaling pathways associated with MCH's effects on mood and feeding behavior.
The primary application of SNAP 94847 and its analogs lies in their potential as therapeutics for:* Anxiety disorders: Studies have shown that SNAP 94847 exhibits anxiolytic-like effects in rodent models of anxiety, such as the light/dark paradigm and novelty suppressed feeding test [, ]. * Depressive disorders: Although the exact mechanism is not fully understood, SNAP 94847 has shown potential antidepressant-like effects in specific rodent models, suggesting its possible application in treating depression [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2